![molecular formula C₇H₇NO₄ B106194 alpha-(Methoxyimino)furan-2-acetic acid CAS No. 65866-86-6](/img/structure/B106194.png)
alpha-(Methoxyimino)furan-2-acetic acid
Overview
Description
Alpha-(Methoxyimino)furan-2-acetic acid, also known as 2-(Furan-2-yl)-2-(methoxyimino)acetic Acid, is an intermediate in the synthesis of Cephalosporin derivatives . Its molecular formula is C₇H₇NO₄ and it has a molecular weight of 169.13 g/mol .
Synthesis Analysis
The conventional chemical synthesis of alpha-(Methoxyimino)furan-2-acetic acid, which is a key intermediate used for the synthesis of cefuroxime, has some disadvantages such as high cost and environmental pollution . An alternative route has been proposed to prepare it from 2-furylhydroxymethylketone (2-FHMK), where a biocatalyst was used to replace the traditional chemical synthesis . Another method involves conveying a 2-oxo-2-furan-acetic acid aqueous solution and methoxyamine water to a microchannel reactor to carry out oximation reaction .Molecular Structure Analysis
The molecular structure of alpha-(Methoxyimino)furan-2-acetic acid is represented by the formula C₇H₇NO₄ .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of alpha-(Methoxyimino)furan-2-acetic acid include the oximation reaction carried out in a microchannel reactor . The reaction involves a 2-oxo-2-furan-acetic acid aqueous solution and methoxyamine water .Scientific Research Applications
Antibacterial Agents
Alpha-(Methoxyimino)furan-2-acetic acid derivatives have been recognized for their potent antibacterial properties. They are particularly effective against both Gram-positive and Gram-negative bacteria . The furan nucleus, which is a part of this compound, is a critical structure in medicinal chemistry, leading to the development of new drugs to combat microbial resistance.
Antifungal Applications
The furan ring is also associated with antifungal activity. Compounds containing the furan moiety, such as alpha-(Methoxyimino)furan-2-acetic acid, can be synthesized to create novel antifungal agents that offer alternative treatments to existing medications, which is crucial given the rising issue of drug-resistant fungal strains .
Anti-Inflammatory and Analgesic
Research has indicated that furan derivatives exhibit anti-inflammatory and analgesic effects. This makes alpha-(Methoxyimino)furan-2-acetic acid a candidate for the development of new anti-inflammatory and pain-relief medications, potentially with fewer side effects than current options .
Anticancer Research
The furan nucleus is a component of several anticancer agents. Alpha-(Methoxyimino)furan-2-acetic acid derivatives can be explored for their potential use in cancer treatment, particularly in designing drugs that target specific cancer cells while minimizing damage to healthy cells .
Agricultural Chemicals
Furan derivatives are used in the synthesis of agrochemicals. Alpha-(Methoxyimino)furan-2-acetic acid could be utilized in creating new pesticides or herbicides that are more effective and environmentally friendly, contributing to sustainable agricultural practices .
Organic Synthesis
In organic chemistry, alpha-(Methoxyimino)furan-2-acetic acid serves as a building block for synthesizing various organic compounds. Its reactivity can be harnessed to create complex molecules with specific desired properties for use in different chemical applications .
Material Science
The furan ring is integral to the development of new materials. Alpha-(Methoxyimino)furan-2-acetic acid could be used in the production of resins and polymers with unique characteristics, such as enhanced durability or biodegradability .
Pharmaceutical Development
Beyond its direct therapeutic applications, alpha-(Methoxyimino)furan-2-acetic acid can be used in pharmaceutical research to develop drug delivery systems that improve the efficacy and reduce the toxicity of existing drugs .
Future Directions
The current conventional chemical synthesis of alpha-(Methoxyimino)furan-2-acetic acid shows some disadvantages, such as high cost and environmental pollution . Therefore, research is being conducted to find alternative routes for its synthesis. For instance, a biocatalyst has been used to replace the traditional chemical synthesis of 2-acetylfuran utilizing furfural and formaldehyde as raw materials . This route provides a promising alternative for the low-cost and green production of alpha-(Methoxyimino)furan-2-acetic acid on an industrial scale .
properties
IUPAC Name |
2-(furan-2-yl)-2-methoxyiminoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-11-8-6(7(9)10)5-3-2-4-12-5/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQCEVIJOQZWLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869289 | |
Record name | (Furan-2-yl)(methoxyimino)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-2-methoxyiminoacetic acid | |
CAS RN |
65866-86-6 | |
Record name | α-(Methoxyimino)-2-furanacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65866-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(methoxyimino)furan-2-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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